molecular formula C9H13BO3 B1446350 (5-Ethoxy-2-methylphenyl)boronic acid CAS No. 1383576-05-3

(5-Ethoxy-2-methylphenyl)boronic acid

Cat. No.: B1446350
CAS No.: 1383576-05-3
M. Wt: 180.01 g/mol
InChI Key: MVCHKBZNYZCGDE-UHFFFAOYSA-N
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Description

“(5-Ethoxy-2-methylphenyl)boronic acid” is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two hydroxyl groups . The molecular formula is C6H3CH3OCH2CH3B(OH)2 . Boronic acids are highly valuable building blocks in organic synthesis .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are used in various chemical reactions. One of the most common is the Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . Another reaction involving boronic acids is the protodeboronation, which has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its melting point is between 89-94 °C . The compound is also hygroscopic .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

Fluorescence Quenching and Sensing

Boronic acid derivatives have been studied for their fluorescence quenching properties, which are important for developing sensors. The study of 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) in alcohols revealed the potential for boronic acid derivatives in sensing applications through fluorescence measurements (H. S. Geethanjali et al., 2015).

Development of Chemosensors

Boronic acids play a significant role in the development of chemosensors for detecting bioactive substances. These sensors are crucial for disease prevention, diagnosis, and treatment. The interaction of boronic acids with diols forms the basis for creating fluorescent sensors that probe carbohydrates and other bioactive substances (S. Huang et al., 2012).

Biomedical Applications

In the biomedical field, boronic acids are incorporated into polymers for various applications, including HIV, obesity, diabetes, and cancer treatment. The unique reactivity, solubility, and responsive nature of boronic acid-containing polymers highlight their value in creating new biomaterials (J. Cambre & B. Sumerlin, 2011).

Catalysis

Boronic acids are emerging as catalysts in organic reactions, promoting transformations of hydroxy groups into useful products under mild conditions. This catalytic activity opens up new avenues for the electrophilic and nucleophilic activation in various organic reactions, including amide formation from carboxylic acids and alcohols, and the activation of diols and saccharides (D. Hall, 2019).

Mechanism of Action

Target of Action

The primary target of 5-ethoxy-2-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of 5-ethoxy-2-methylphenylboronic acid involves its interaction with the Suzuki–Miyaura cross-coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 5-ethoxy-2-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a crucial process in organic synthesis .

Pharmacokinetics

It is known that the compound is a solid at room temperature .

Result of Action

The result of the action of 5-ethoxy-2-methylphenylboronic acid is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Action Environment

The action of 5-ethoxy-2-methylphenylboronic acid is influenced by environmental factors such as temperature and the presence of other reagents. For example, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst . Additionally, the reaction is generally performed under mild conditions, which contributes to its environmental benignity .

Safety and Hazards

Boronic acids can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be stored in a dry place and in a well-ventilated area . It’s important to avoid contact with skin and eyes, and to avoid breathing dust .

Biochemical Analysis

Biochemical Properties

(5-Ethoxy-2-methylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with the active sites of serine proteases, thereby inhibiting their activity. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors. Additionally, this compound can interact with other biomolecules such as proteins and nucleic acids, forming complexes that can be studied for various biochemical applications .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways by modulating the activity of specific enzymes and proteins. For instance, its interaction with serine proteases can lead to altered proteolytic activity, impacting cell signaling and gene expression. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The boronic acid moiety forms reversible covalent bonds with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the context of protease inhibition, where this compound can serve as a potent inhibitor. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to a decrease in its inhibitory activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity, with potential implications for cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and impaired organ function. Studies have identified threshold doses beyond which adverse effects become pronounced, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can influence the activity of enzymes involved in carbohydrate and lipid metabolism, thereby affecting metabolic flux and the levels of key metabolites. Additionally, this compound can interact with cofactors such as NADH and ATP, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The transport and distribution of this compound are influenced by factors such as tissue permeability, binding affinity, and the presence of competing molecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

(5-ethoxy-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-3-13-8-5-4-7(2)9(6-8)10(11)12/h4-6,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCHKBZNYZCGDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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